REACTION_CXSMILES
|
[CH2:1]1[O:13][C:4]2[CH:5]=[C:6]([CH2:9][CH2:10][CH2:11][OH:12])[CH:7]=[CH:8][C:3]=2[O:2]1.[CH3:14][S:15](Cl)(=[O:17])=[O:16].C(N(CC)CC)C>C(Cl)Cl>[CH2:1]1[O:13][C:4]2[CH:5]=[C:6]([CH2:9][CH2:10][CH2:11][O:12][S:15]([CH3:14])(=[O:17])=[O:16])[CH:7]=[CH:8][C:3]=2[O:2]1
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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C1OC2=C(C=C(C=C2)CCCO)O1
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Name
|
|
Quantity
|
4.28 mL
|
Type
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reactant
|
Smiles
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CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture is partitioned between methylene chloride and aqueous sodium bicarbonate
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase is dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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DISSOLUTION
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Details
|
The residue is dissolved in acetonitrile (100 ml)
|
Name
|
|
Type
|
|
Smiles
|
C1OC2=C(C=C(C=C2)CCCOS(=O)(=O)C)O1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |